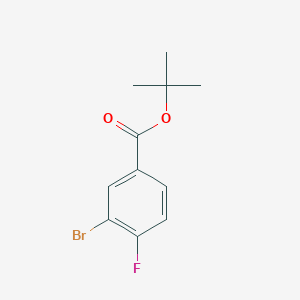

Tert-butyl 3-bromo-4-fluorobenzoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 3-bromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGCZCJMBJFCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660588 | |

| Record name | tert-Butyl 3-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375368-94-8 | |

| Record name | tert-Butyl 3-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tert-butyl 3-bromo-4-fluorobenzoate

Abstract

This technical guide provides an in-depth exploration of tert-butyl 3-bromo-4-fluorobenzoate, a pivotal building block in modern organic and medicinal chemistry. We present a detailed, field-proven protocol for its synthesis via acid-catalyzed esterification of 3-bromo-4-fluorobenzoic acid. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly examined to provide researchers with a robust and reproducible methodology. Furthermore, this guide outlines a comprehensive characterization strategy, detailing the expected outcomes from various analytical techniques, including NMR, IR, and Mass Spectrometry. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.

Introduction: Strategic Importance of this compound

This compound (CAS No: 375368-94-8) is a halogenated aromatic ester that has emerged as a crucial intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its molecular architecture, featuring a strategically substituted benzene ring, offers multiple reaction sites for further functionalization. The presence of the bromine atom allows for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under specific acidic conditions. This combination of features makes it an invaluable precursor in multi-step synthetic campaigns aimed at discovering and developing new drugs and other bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 375368-94-8 | [2][3] |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [1] |

| Molecular Weight | 275.12 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Expected to be a solid or oil | - |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(F)C(Br)=C1 | [3] |

Synthesis: A Validated Protocol for Esterification

The most reliable and widely employed method for synthesizing this compound is the acid-catalyzed Fischer esterification of 3-bromo-4-fluorobenzoic acid with tert-butanol.[1] This approach is favored for its operational simplicity, high yields, and use of readily available, cost-effective reagents.

Reaction Principle and Mechanism

The reaction proceeds via a classical Fischer esterification mechanism. A strong acid catalyst (e.g., H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the 3-bromo-4-fluorobenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the hydroxyl group of tert-butanol. The resulting tetrahedral intermediate undergoes a series of proton transfers and subsequent elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and affords the desired product, this compound. The reaction is typically performed under reflux to drive the equilibrium towards the product side by removing the water formed.[1]

Caption: Acid-catalyzed esterification reaction scheme.

Causality Behind Experimental Choices

-

Starting Material: 3-Bromo-4-fluorobenzoic acid (CAS: 1007-16-5) is a white crystalline powder with a melting point of 138-140 °C.[4][5][6] Its purity is critical for the success of the reaction.

-

Esterifying Agent: Tert-butanol is used in excess to shift the reaction equilibrium towards the product. The bulky tert-butyl group provides steric hindrance that protects the ester from undesired side reactions. The tert-butyl group is a common motif in medicinal chemistry, though its high lipophilicity can sometimes be a drawback.[7][8]

-

Catalyst: Concentrated sulfuric acid is a highly effective and inexpensive catalyst for this transformation. Alternatively, p-toluenesulfonic acid can be used, which is a solid and often easier to handle.[1]

-

Solvent: An aprotic solvent like toluene is ideal. It is inert under the reaction conditions and its boiling point allows for effective reflux to drive the reaction to completion. Dichloromethane is another possible solvent.[1]

Detailed Experimental Protocol

Materials:

-

3-bromo-4-fluorobenzoic acid (1.0 eq)

-

tert-Butanol (3.0 eq)

-

Toluene

-

Concentrated Sulfuric Acid (0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzoic acid (1.0 eq) and toluene (approx. 5-10 mL per gram of carboxylic acid).

-

Reagent Addition: Add tert-butanol (3.0 eq) to the suspension.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes as the eluent.

Caption: Experimental workflow for synthesis and purification.

Comprehensive Characterization

Affirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides an unambiguous structural confirmation.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons: multiplets between δ 7.0-8.5 ppm. Tert-butyl protons: singlet at δ ~1.6 ppm (9H). |

| ¹³C NMR | Carbonyl (C=O): δ ~164 ppm. Aromatic carbons: δ 110-165 ppm. Quaternary C (tert-butyl): δ ~82 ppm. Methyl C (tert-butyl): δ ~28 ppm. |

| ¹⁹F NMR | Singlet or multiplet (due to coupling with protons) around δ -100 to -120 ppm. |

| IR (cm⁻¹) | ~2980 (C-H, sp³), ~1720 (C=O, ester), ~1250 (C-O, ester), ~1600 (C=C, aromatic), ~1150 (C-F). |

| MS (EI) | [M]⁺ at m/z 274, [M+2]⁺ at m/z 276 (due to Br isotopes). Key fragment at m/z 218/220 (loss of C₄H₈). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be dominated by a sharp singlet in the aliphatic region (δ ~1.6 ppm) corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region (δ ~7.0-8.5 ppm) will display a more complex pattern of signals corresponding to the three aromatic protons. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the bromo and fluoro substituents.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the ester carbonyl carbon around 164 ppm. The quaternary and methyl carbons of the tert-butyl group are expected at approximately 82 ppm and 28 ppm, respectively. Several signals will appear in the aromatic region, with their chemical shifts influenced by the attached halogens.

-

¹⁹F NMR: A single resonance is anticipated for the fluorine atom. For the precursor, 3-bromo-4-fluorobenzoic acid, a signal has been reported at δ -98.11 ppm.[9] A similar shift can be expected for the ester derivative.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the key functional groups. A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ester. The C-O stretching vibrations of the ester will appear in the 1300-1100 cm⁻¹ region. Aliphatic C-H stretching from the tert-butyl group will be visible near 2980 cm⁻¹. Aromatic C=C stretching bands will be present around 1600 cm⁻¹, and the C-F bond will show a strong absorption typically in the 1200-1100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with nearly equal intensities at m/z 274 and 276, respectively. A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈), which would result in a prominent fragment ion corresponding to the protonated carboxylic acid at m/z 219/221.

Safety and Handling

The starting material, 3-bromo-4-fluorobenzoic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The product, this compound, should be handled with similar precautions as a halogenated organic compound.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound, a key intermediate in contemporary chemical research. By understanding the principles behind the synthetic strategy and the expected outcomes of analytical characterization, researchers can confidently produce and validate this valuable chemical building block. The protocols and data presented herein serve as a comprehensive resource to facilitate its application in the development of novel pharmaceuticals and other advanced materials.

References

- Title: Buy this compound (EVT-1809501)

- Title: 3-Bromo-4-fluorobenzoic acid | 1007-16-5 Source: ChemicalBook URL

- Title: Cas 1007-16-5,3-Bromo-4-fluorobenzoic acid Source: LookChem URL

- Title: 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 Source: PubChem URL

- Title: 3-Bromo-4-fluorobenzoic acid 95 1007-16-5 Source: Sigma-Aldrich URL

- Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL

- Title: 375368-94-8|this compound|BLD Pharm Source: BLD Pharm URL

- Title: this compound 95% | CAS: 375368-94-8 | AChemBlock Source: AChemBlock URL

- Title: Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities Source: PubMed URL

- Title: β″-Trifluoro)

Sources

- 1. Buy this compound (EVT-1809501) | 375368-94-8 [evitachem.com]

- 2. 375368-94-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 95% | CAS: 375368-94-8 | AChemBlock [achemblock.com]

- 4. 3-Bromo-4-fluorobenzoic acid | 1007-16-5 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 3-Bromo-4-fluorobenzoic acid 95 1007-16-5 [sigmaaldrich.com]

- 7. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tert-butyl 3-bromo-4-fluorobenzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 3-bromo-4-fluorobenzoate, a crucial building block in modern organic synthesis and medicinal chemistry. This document will delve into its structural characteristics, reactivity profile, and practical applications, offering valuable insights for scientists engaged in research and drug development.

Core Molecular Profile

This compound is a halogenated aromatic ester with the molecular formula C₁₁H₁₂BrFO₂.[1] Its structure is characterized by a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 4-position, and a tert-butyl carboxylate group at the 1-position. This unique arrangement of substituents imparts distinct reactivity to the molecule, making it a versatile intermediate in the synthesis of complex organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental for designing synthetic routes, optimizing reaction conditions, and ensuring appropriate handling and storage.

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrFO₂[1] |

| Molecular Weight | 275.11 g/mol [1] |

| Appearance | Colorless liquid or crystalline solid[1] |

| Solubility | Soluble in organic solvents like dichloromethane and ether; insoluble in water.[1] |

| Stability | Generally stable under normal conditions, but sensitive to strong acids and bases.[1] |

| CAS Number | 375368-94-8[1][2][3] |

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups. The carbon-bromine bond is amenable to a variety of cross-coupling reactions, serving as a handle to introduce molecular complexity. The tert-butyl ester, on the other hand, functions as a robust protecting group for the carboxylic acid, which can be deprotected under specific acidic conditions.

Key Chemical Transformations

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines and thiols, to form new carbon-heteroatom bonds.[1]

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines) reactions, enabling the formation of C-C and C-N bonds, respectively.

-

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.[1]

-

Ester Hydrolysis: The tert-butyl ester can be selectively cleaved under acidic conditions to yield the corresponding 3-bromo-4-fluorobenzoic acid, a valuable intermediate in its own right.

Representative Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the reaction of this compound with a generic amine nucleophile, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

-

This compound

-

Amine (e.g., piperidine derivative, 1.0 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of the amine in anhydrous DMSO, add this compound.

-

Add anhydrous potassium carbonate to the mixture.

-

Heat the reaction mixture to 90 °C and maintain for 36 hours.[4][5]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.[4][5]

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography.[4]

Rationale for Experimental Choices:

-

DMSO as Solvent: Its high boiling point and ability to dissolve a wide range of organic and inorganic compounds make it suitable for this type of reaction.

-

Potassium Carbonate as Base: It acts as a proton scavenger, facilitating the nucleophilic attack of the amine on the aromatic ring.

-

Elevated Temperature: Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Caption: Experimental workflow for the nucleophilic aromatic substitution of this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in the synthesis of biologically active molecules. Its utility has been demonstrated in the development of inhibitors for enzymes such as monoacylglycerol lipase (MAGL) and soluble epoxide hydrolase (sEH), which are implicated in various diseases.[5][6] The ability to readily modify the aromatic ring through cross-coupling and substitution reactions allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.

Safety, Handling, and Storage

Personal Protective Equipment: Always wear appropriate laboratory attire, including chemical-resistant gloves and safety goggles, when handling this compound.[7]

Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a synthetically versatile intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined reactivity, stemming from the interplay of its bromo, fluoro, and tert-butyl ester functionalities, provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties is essential for its effective and safe utilization in the laboratory.

References

- EvitaChem. This compound (EVT-1809501).

- MySkinRecipes. This compound.

- Sigma-Aldrich. This compound.

- CymitQuimica. Esters.

- bioRxiv. Science Manuscript Template.

- Google Patents. WO2021175913A1 - Monoacylglycerol lipase inhibitors.

- BLD Pharm. 1562995-70-3|Ethyl 4-bromo-3,5-difluorobenzoate.

- 化学加. 3-溴-4-氟苯甲酸叔丁酯.

- Amerigo Scientific. Fine Chemicals - Page 1062.

- ResearchGate. Pharmacological inhibition of soluble epoxide hydrolase as a new therapy for Alzheimer's Disease.

Sources

- 1. Buy this compound (EVT-1809501) | 375368-94-8 [evitachem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 375368-94-8 [sigmaaldrich.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2021175913A1 - Monoacylglycerol lipase inhibitors - Google Patents [patents.google.com]

- 7. data.huaxuejia.cn [data.huaxuejia.cn]

"Tert-butyl 3-bromo-4-fluorobenzoate" CAS number 1057961-75-7

An In-depth Technical Guide to Tert-butyl 3-bromo-4-fluorobenzoate: Synthesis, Reactivity, and Applications

Executive Summary

This compound is a halogenated aromatic ester that has emerged as a strategically important building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the precise installation of substituted phenyl rings is a common requirement. The molecule features three key functional groups: a tert-butyl ester that serves as a robust protecting group for the carboxylic acid, a bromine atom that is an excellent handle for palladium-catalyzed cross-coupling reactions, and a fluorine atom which can modulate the physicochemical properties of target molecules, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and core applications, offering field-proven insights for researchers, scientists, and drug development professionals.

A Note on Chemical Identification: It is critical to note a common point of confusion regarding this compound's nomenclature and CAS number. The structure this compound is correctly identified by CAS Number 375368-94-8 [1]. The isomeric structure, tert-butyl 4-bromo-3-fluorobenzoate, is associated with CAS Number 1057961-75-7[2][3][4]. This guide will focus exclusively on the 3-bromo-4-fluoro isomer as named in the topic.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a reagent is the bedrock of its effective application in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 375368-94-8 | [1] |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [3] |

| Molecular Weight | 275.11 g/mol | [3][5] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(F)C(Br)=C1 | [1] |

| Boiling Point | 332.3±25.0°C at 760 mmHg (Predicted) | [6] |

| Polar Surface Area | 26.3 Ų | [6] |

| XLogP3 | 3.6 | [6] |

| Appearance | White to off-white powder or solid | N/A |

Synthesis of this compound

The most direct and widely used method for preparing the title compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor. This approach, a classic Fischer-Speier esterification, is favored for its operational simplicity and use of readily available starting materials.

Primary Synthetic Route: Acid-Catalyzed Esterification

The synthesis involves the reaction of 3-bromo-4-fluorobenzoic acid with an excess of tert-butyl alcohol, which serves as both reactant and solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7] The reaction is typically driven to completion by heating under reflux.[7]

The causality behind this choice is twofold:

-

Mechanism: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butyl alcohol. The bulky tert-butyl group makes this reaction slower than with primary alcohols, hence the need for heat and a strong acid catalyst.

-

Equilibrium: Esterification is a reversible reaction. Using an excess of the alcohol reactant shifts the equilibrium towards the product side, maximizing the yield of the desired tert-butyl ester.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add tert-butyl alcohol (10-20 eq) followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) with stirring.

-

Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the pure this compound.

Chemical Reactivity and Key Transformations

The synthetic value of this compound lies in its capacity for selective, high-yielding transformations at its key functional sites. The aryl bromide is primed for cross-coupling, while the ester serves as a masked carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most reactive site for transformations, serving as an anchor point for constructing more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. This reaction is invaluable for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

-

Principle: this compound can be coupled with a wide variety of aryl or vinyl boronic acids (or their esters) to introduce new carbon-based substituents at the 3-position.

-

Causality: The choice of a specific palladium catalyst and ligand (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is critical. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid for the transmetalation step.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

The formation of an aryl-nitrogen bond is a cornerstone of pharmaceutical synthesis.[8] The Buchwald-Hartwig amination provides a general and mild method for coupling aryl halides with a vast array of primary and secondary amines.[8][9]

-

Principle: This reaction allows for the direct synthesis of N-aryl amines by coupling this compound with an amine of choice.

-

Causality: This transformation is highly dependent on the selection of a specialized phosphine ligand (e.g., XPhos, SPhos, BINAP).[10] These bulky, electron-rich ligands promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation, and prevent catalyst decomposition.[8][9] A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is essential to deprotonate the amine, facilitating its coordination to the palladium center.[10]

Caption: Schematic of a Buchwald-Hartwig amination reaction.

Manipulation of the Ester Group

The tert-butyl ester is not merely a placeholder; it is a strategic protecting group that can be removed under specific conditions to unmask the carboxylic acid, providing another point for diversification.

-

Deprotection (Hydrolysis): The ester can be efficiently cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane) to yield the corresponding 3-substituted-4-fluorobenzoic acid. This is a critical step when the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

-

Reduction: While less common, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7] This opens a pathway to benzyl alcohol derivatives.

Applications in Research and Development

The true value of this compound is realized in its role as a versatile intermediate for constructing target molecules with high therapeutic or material potential.

Scaffold for Drug Discovery

Fluorinated benzoic acid derivatives are indispensable tools for medicinal chemists.[11] The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions.[11] This building block provides a reliable platform for generating libraries of compounds for screening. For instance, it serves as a foundational component in the synthesis of complex molecules like potent enzyme inhibitors.[11]

Caption: Diversification pathways starting from this compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 375368-94-8 should always be consulted, data from closely related isomers like tert-butyl 4-bromo-2-fluorobenzoate provide valuable guidance on potential hazards.[12][13]

-

Potential Hazards:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fumes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

-

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined reactive sites allow for predictable and selective functionalization through robust and high-yielding reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The stability of the tert-butyl ester under these conditions, coupled with its straightforward removal, makes it an ideal intermediate for multi-step syntheses. For researchers in drug discovery and materials science, a thorough understanding of the principles and protocols outlined in this guide is key to unlocking the full synthetic potential of this versatile building block.

References

- EvitaChem. (n.d.). Buy this compound (EVT-1809501).

- Sigma-Aldrich. (n.d.). This compound | 375368-94-8.

- ChemicalBook. (n.d.). 4-BroMo-3-fluoro-benzoic acid tert-butyl ester | 1057961-75-7.

- ChemicalBook. (n.d.). 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.

- Capot Chemical. (n.d.). Specifications of Tert-butyl 4-Bromo-3-fluorobenzoate.

- PubChem. (n.d.). tert-Butyl 4-bromo-2-fluorobenzoate.

- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) tert-Butyl 4-bromo-2-fluorobenzoate.

- Alachem Co., Ltd. (n.d.). 1057961-75-7 | tert-butyl 4-Bromo-3-fluorobenzoate.

- Echemi. (n.d.). tert-butyl 4-bromo-3-fluorobenzoate.

- Sigma-Aldrich. (n.d.). tert-Butyl 4-bromo-3-fluorobenzoate | 1057961-75-7.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

- Malinowski, T. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH).

- AChemBlock. (n.d.). This compound 95% | CAS: 375368-94-8.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.

Sources

- 1. This compound 95% | CAS: 375368-94-8 | AChemBlock [achemblock.com]

- 2. 4-BroMo-3-fluoro-benzoic acid tert-butyl ester | 1057961-75-7 [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. tert-Butyl 4-bromo-3-fluorobenzoate | 1057961-75-7 [sigmaaldrich.com]

- 5. 1057961-75-7 | tert-butyl 4-Bromo-3-fluorobenzoate - Alachem Co., Ltd. [alachem.co.jp]

- 6. echemi.com [echemi.com]

- 7. Buy this compound (EVT-1809501) | 375368-94-8 [evitachem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-bromo-4-fluorobenzoate

Introduction

Tert-butyl 3-bromo-4-fluorobenzoate (CAS No. 375368-94-8) is a halogenated aromatic ester.[2] Its structure, featuring a bromine and a fluorine atom on the benzene ring, along with a bulky tert-butyl ester group, makes it a versatile building block in organic synthesis. The bromine atom provides a handle for cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of target molecules. The tert-butyl ester serves as a common protecting group for the carboxylic acid functionality.[3] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acid-catalyzed esterification of 3-bromo-4-fluorobenzoic acid with tert-butanol.[3] This reaction, often referred to as a Fischer esterification, typically employs a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

-

3-bromo-4-fluorobenzoic acid

-

tert-Butanol (excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Dichloromethane (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-bromo-4-fluorobenzoic acid in an excess of tert-butanol and dichloromethane, add a catalytic amount of concentrated sulfuric acid dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess tert-butanol and dichloromethane under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are the predicted ¹H and ¹³C NMR spectra for this compound.

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The chemical shifts (δ) are predicted based on the analysis of 3-bromo-4-fluorobenzoic acid and other tert-butyl esters.[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | Doublet of doublets | 1H | H-2 |

| ~ 7.8 | Multiplet | 1H | H-6 |

| ~ 7.3 | Triplet | 1H | H-5 |

| 1.5 - 1.6 | Singlet | 9H | -C(CH₃)₃ |

Interpretation:

-

The aromatic region (7.0-8.5 ppm) will display a complex splitting pattern due to the coupling between the aromatic protons and the fluorine atom.

-

The proton at position 2 (H-2) is expected to be the most downfield due to the deshielding effect of the adjacent ester group.

-

The proton at position 6 (H-6) will be influenced by both the bromine and the ester group.

-

The proton at position 5 (H-5) will be coupled to H-6 and the fluorine atom at position 4.

-

The most prominent signal in the spectrum will be a singlet in the upfield region (around 1.5-1.6 ppm), integrating to nine protons, which is characteristic of the tert-butyl group.[6]

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are based on data from similar substituted benzoates.[7]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 | C=O (ester) |

| ~ 160 (d) | C-F |

| ~ 135 (d) | C-2 |

| ~ 132 | C-6 |

| ~ 128 | C-1 |

| ~ 118 (d) | C-5 |

| ~ 115 | C-3 |

| ~ 82 | -C (CH₃)₃ |

| ~ 28 | -C(C H₃)₃ |

Interpretation:

-

The carbonyl carbon of the ester group is expected to appear at the most downfield position (~164 ppm).

-

The carbon atom attached to the fluorine (C-4) will appear as a doublet due to C-F coupling.

-

The other aromatic carbons will have distinct chemical shifts based on their electronic environment.

-

The quaternary carbon of the tert-butyl group will be observed around 82 ppm, and the methyl carbons will give a strong signal around 28 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3100-3000 | Aromatic C-H stretch |

| ~ 2980-2950 | Aliphatic C-H stretch |

| ~ 1720 | C=O (ester) stretch |

| ~ 1600, 1480 | Aromatic C=C stretch |

| ~ 1250 | C-O (ester) stretch |

| ~ 1150 | C-F stretch |

| ~ 680 | C-Br stretch |

Interpretation:

-

A strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

The presence of both aromatic and aliphatic C-H stretching vibrations will be observed.

-

The C-O stretch of the ester will be visible in the fingerprint region.

-

The C-F and C-Br stretching vibrations are expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, there will be two peaks of almost equal intensity at m/z = 274 and m/z = 276, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Major Fragmentation Pathways:

-

Loss of the tert-butyl group (-C(CH₃)₃) leading to a fragment at m/z = 217/219. This is often a very prominent fragmentation pathway for tert-butyl esters.

-

Loss of isobutylene (-C₄H₈) from the molecular ion to give the 3-bromo-4-fluorobenzoic acid radical cation at m/z = 219/221.

-

Subsequent loss of CO from the benzoyl cation to give the bromofluorophenyl cation.

-

Below is a DOT language script for a diagram illustrating the key fragmentation pathways.

Caption: Predicted mass spectrometry fragmentation of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, derived from the analysis of closely related compounds and fundamental principles, offer a solid foundation for the identification and characterization of this important synthetic intermediate. Researchers and scientists working with this compound can use this guide as a reference for interpreting their own experimental data. It is important to re-emphasize that the data presented herein is predictive and should be confirmed with experimental results whenever possible.

References

- EvitaChem. Buy this compound (EVT-1809501). EvitaChem. Accessed January 1, 2026.

-

PubChem. tert-Butyl 4-bromo-2-fluorobenzoate. National Center for Biotechnology Information. Accessed January 1, 2026. [Link].

-

PubChem. tert-Butyl benzoate. National Center for Biotechnology Information. Accessed January 1, 2026. [Link].

-

NIST. Benzoic acid, p-tert-butyl-. National Institute of Standards and Technology. Accessed January 1, 2026. [Link].

- The Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry. Accessed January 1, 2026.

- The Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry. Accessed January 1, 2026.

-

PrepChem. Synthesis of Benzoic acid t-butyl ester. PrepChem.com. Accessed January 1, 2026. [Link].

-

Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. Accessed January 1, 2026. [Link].

-

PubChem. Tert-butyl 4-bromobenzoate. National Center for Biotechnology Information. Accessed January 1, 2026. [Link].

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Accessed January 1, 2026. [Link].

Sources

- 1. Methyl 4-tert-butylbenzoate(26537-19-9) 13C NMR [m.chemicalbook.com]

- 2. This compound 95% | CAS: 375368-94-8 | AChemBlock [achemblock.com]

- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. rsc.org [rsc.org]

- 5. BENZOIC ACID TERT-BUTYL ESTER(774-65-2) 1H NMR [m.chemicalbook.com]

- 6. Tert-butyl benzoate | C11H14O2 | CID 69886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BENZOIC ACID TERT-BUTYL ESTER(774-65-2) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to Tert-butyl 3-bromo-4-fluorobenzoate: Molecular Characteristics and Synthetic Insights

Introduction

Tert-butyl 3-bromo-4-fluorobenzoate is a halogenated aromatic ester that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its structural arrangement, featuring a bromine atom and a fluorine atom on the benzene ring, provides multiple reactive sites, making it a versatile building block for the synthesis of complex molecules. This compound is particularly valuable in the development of novel pharmaceuticals and agrochemicals, where precise molecular architecture is paramount.[1] This guide offers an in-depth analysis of its molecular structure, a precise determination of its molecular weight, and a review of its primary synthetic pathway, providing researchers and drug development professionals with a comprehensive technical resource.

Molecular Structure and Identification

The utility of this compound in synthetic chemistry is derived directly from its distinct molecular architecture. The presence and specific placement of the ester and halogen functional groups dictate its reactivity and potential applications.

Chemical Identity

A summary of the key identifiers for this compound is presented below, ensuring accurate documentation and retrieval in chemical databases.

| Identifier | Value | Source |

| Compound Name | This compound | AChemBlock[2] |

| IUPAC Name | This compound | Sigma-Aldrich[3] |

| CAS Number | 375368-94-8 | AChemBlock[2], Sigma-Aldrich[3] |

| Molecular Formula | C₁₁H₁₂BrFO₂ | AChemBlock[2], Sigma-Aldrich[3] |

| InChI Key | MUGCZCJMBJFCIX-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(F)C(Br)=C1 | AChemBlock[2] |

Structural Elucidation

The structure consists of a central benzene ring substituted at positions 1, 3, and 4.

-

Tert-butyl Ester Group: Located at position 1, the bulky tert-butyl group provides steric hindrance, which can influence reaction kinetics and product selectivity in subsequent transformations. It also serves as a protecting group for the carboxylic acid, which can be deprotected under specific acidic conditions.

-

Bromo Group: At position 3, the bromine atom is a key reactive handle. It is susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and metal-halogen exchange, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

-

Fluoro Group: Positioned at C4, the fluorine atom significantly modulates the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect. This influences the reactivity of the ring and can enhance the metabolic stability and binding affinity of derivative compounds in a drug discovery context.

Visualization of Molecular Structure

The 2D chemical structure, rendered using the DOT language, provides a clear representation of the atomic connectivity and spatial arrangement of the functional groups.

Caption: 2D structure of this compound.

Physicochemical Properties

A precise understanding of the molecular weight is fundamental for stoichiometric calculations in reaction planning and for analytical characterization.

Molecular Weight

The molecular weight of this compound is consistently reported as 275.12 g/mol .[2][3] This value is derived from the sum of the atomic weights of its constituent atoms, as detailed in the table below. Minor variations in reported values (e.g., 275.11 g/mol ) are typically due to the use of different isotopic mass values.[4]

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 275.117 |

Synthesis and Mechanistic Considerations

The most prevalent and efficient method for preparing this compound is through the direct esterification of its corresponding carboxylic acid precursor.

Primary Synthetic Route: Acid-Catalyzed Esterification

This synthesis involves the reaction of 3-bromo-4-fluorobenzoic acid with tert-butyl alcohol.[1] The reaction is catalyzed by a strong protic acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is typically performed under reflux conditions to drive the reaction to completion.[1]

-

Reaction Setup: To a solution of 3-bromo-4-fluorobenzoic acid in an aprotic solvent (e.g., dichloromethane or toluene), add an excess of tert-butyl alcohol.

-

Catalyst Addition: Carefully add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the mixture to room temperature. Neutralize the acid catalyst with an aqueous base (e.g., sodium bicarbonate solution).

-

Extraction: Separate the organic layer. Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or recrystallization.

The acid catalyst is essential for this transformation. It protonates the carbonyl oxygen of the 3-bromo-4-fluorobenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of tert-butanol. This step is rate-limiting and follows second-order kinetics.[1] The subsequent elimination of a water molecule yields the final ester product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the esterification process.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility spans several domains:

-

Medicinal Chemistry: It is a key starting material for synthesizing complex heterocyclic systems and other scaffolds used in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom allows for late-stage functionalization to build structure-activity relationships (SAR).[1]

-

Agrochemicals: Similar to pharmaceuticals, this compound is used to construct novel pesticides and herbicides where the specific halogenation pattern can confer desired biological activity and environmental persistence properties.[1]

-

Material Science: The functional groups present allow for its incorporation into polymers and other advanced materials where specific electronic or physical properties are required.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[2] Avoid breathing dust, fumes, or vapors.[2] Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular structure and established synthetic protocols. Its molecular weight of 275.12 g/mol and its distinct trifunctionalized aromatic core make it an indispensable tool for chemists in pharmaceutical, agrochemical, and material science research. A thorough understanding of its properties and synthesis is critical for leveraging its full potential in the development of next-generation chemical entities.

References

-

Specifications of Tert-butyl 4-Bromo-3-fluorobenzoate . Capot Chemical. [Link]

-

tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 . PubChem. [Link]

- Preparation of 3-bromo-4-fluoro-benzoic acid.

Sources

Reactivity and stability of "Tert-butyl 3-bromo-4-fluorobenzoate"

An In-depth Technical Guide to the Reactivity and Stability of Tert-butyl 3-bromo-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate, valued in medicinal chemistry and organic synthesis for its unique combination of reactivity and stability. This guide provides a comprehensive analysis of its properties, offering field-proven insights for its effective utilization. The molecule's strategic design features a sterically hindered tert-butyl ester, which is stable under basic conditions but readily cleaved by acid, and an electronically distinct aryl halide system. The carbon-bromine bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document details the synthesis, reactivity profile, stability characteristics, and key applications of this compound, supported by detailed experimental protocols and mechanistic diagrams to empower researchers in drug development and beyond.

Introduction

In the landscape of modern pharmaceutical development, the efficiency and precision of molecular construction are paramount. Building blocks that offer both predictable reactivity at one site and robust stability at another are indispensable tools. This compound (CAS 375368-94-8) has emerged as such a scaffold.[1] Its structure is deceptively simple, yet it provides chemists with three key strategic advantages:

-

A tert-butyl ester group that serves as a robust protecting group for the carboxylic acid, resistant to nucleophilic attack and basic hydrolysis.

-

A bromine atom positioned on the aromatic ring, acting as a prime site for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[1]

-

A fluorine atom ortho to the bromine, which modulates the electronic properties of the ring, influencing reactivity and often imparting desirable pharmacological properties in the final molecule, such as enhanced metabolic stability or binding affinity.[2]

This guide will dissect the chemical behavior of this compound, providing a deep dive into the causality behind its reactivity and stability, thereby enabling scientists to harness its full synthetic potential.

Synthesis and Physicochemical Properties

The most prevalent and reliable synthesis of this compound is the acid-catalyzed esterification of its parent carboxylic acid.[1]

Primary Synthetic Route: Acid-Catalyzed Esterification

This reaction proceeds via a classic Fischer esterification mechanism. The choice of solvent and reaction conditions is critical for optimizing yield and minimizing side reactions, primarily hydrolysis.[1] Kinetic studies have shown the reaction to follow second-order kinetics, where the rate-limiting step is the nucleophilic attack of the sterically bulky tert-butanol on the protonated carboxyl group.[1]

Experimental Protocol: Synthesis of this compound

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-fluorobenzoic acid (1.0 eq.).

-

Reagent Addition: Add a suitable solvent (e.g., toluene, 5 mL per mmol of acid) and tert-butanol (1.5 eq.).

-

Catalysis: Carefully add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.) or concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure product.

Data Presentation: Solvent Optimization

The selection of solvent impacts both reaction kinetics and equilibrium. While polar aprotic solvents can accelerate the reaction, they demand stringent anhydrous conditions to prevent competitive hydrolysis of the ester.[1]

| Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Causality and Insights |

| Toluene | 110 | 16 | 78 | Non-polar; favors esterification equilibrium by allowing removal of water via a Dean-Stark trap. Requires prolonged heating.[1] |

| Dichloromethane | 40 | 24 | 65 | Polar aprotic; reaction proceeds at a lower temperature but is significantly slower and may not reach completion.[1] |

| Tetrahydrofuran (THF) | 66 | 20 | 70 | Moderate polarity; offers a compromise but still requires careful water exclusion. |

Physicochemical Properties

| Property | Value |

| CAS Number | 375368-94-8[3] |

| Molecular Formula | C₁₁H₁₂BrFO₂[1][3] |

| Molecular Weight | 275.12 g/mol [3] |

| IUPAC Name | This compound[3] |

| Appearance | White to off-white solid |

Chemical Reactivity Profile

The synthetic utility of this compound is dominated by the chemoselective reactivity of the C-Br bond and the stability of the tert-butyl ester.

The Aryl Bromide Moiety: A Hub for Cross-Coupling

The bromine atom is the molecule's primary functional handle for constructing more complex structures. It readily participates in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.

This reaction is one of the most powerful methods for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4] For this compound, it allows for the introduction of a wide array of alkyl, alkenyl, aryl, and heteroaryl groups at the 3-position.[5][6] The reaction is prized for its mild conditions and tolerance of numerous functional groups.[7]

Sources

- 1. Buy this compound (EVT-1809501) | 375368-94-8 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 95% | CAS: 375368-94-8 | AChemBlock [achemblock.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tert-butyl 3-bromo-4-fluorobenzoate: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-bromo-4-fluorobenzoate (CAS 375368-94-8) has emerged as a pivotal structural motif and a versatile building block in the landscape of organic synthesis, particularly within medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom ortho to a fluorine atom and a sterically demanding tert-butyl ester, provides a synthetically valuable handle for a diverse array of chemical transformations. This guide offers a comprehensive exploration of the synthesis, reactivity, and strategic applications of this compound, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Benzoyl Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2] Fluorine's high electronegativity and small atomic radius can significantly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound serves as a prime example of a fluorinated building block that offers a convergence of desirable synthetic features. The ortho-bromo-fluoro arrangement is a key pharmacophore in numerous biologically active molecules, and the tert-butyl ester provides a robust protecting group that can be selectively cleaved under specific conditions.

This guide will delve into the core aspects of this valuable reagent, from its preparation to its application in cutting-edge synthetic methodologies.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.

| Property | Value |

| CAS Number | 375368-94-8[3] |

| Molecular Formula | C₁₁H₁₂BrFO₂[3] |

| Molecular Weight | 275.12 g/mol [3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) |

| Storage | Store at room temperature[3] |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6]

Always adhere to the following safety precautions:

-

Work in a well-ventilated fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

-

Wash hands thoroughly after handling.[4]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4]

Synthesis of this compound

The most prevalent and practical synthesis of this compound involves the esterification of 3-bromo-4-fluorobenzoic acid.

Synthesis of the Precursor: 3-bromo-4-fluorobenzoic acid

While commercially available, understanding the synthesis of the precursor acid provides valuable context. A common laboratory-scale synthesis involves a three-step process starting from fluorobenzene.[7]

-

Friedel-Crafts Acylation: Fluorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[7]

-

Bromination: The resulting 4-fluoroacetophenone is then brominated.[7]

-

Haloform Reaction: The brominated ketone undergoes a haloform reaction with a hypochlorite solution to yield 3-bromo-4-fluorobenzoic acid.[7]

Esterification to this compound

The esterification of 3-bromo-4-fluorobenzoic acid with tert-butanol is the key step to affording the title compound.

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol:

-

To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add tert-butanol (1.5 - 2.0 eq).[1]

-

Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[1]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices: The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the sterically hindered tert-butanol.[1] Refluxing the reaction ensures sufficient energy is provided to overcome the activation energy of the esterification.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the selective reactivity of its functional groups. The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid.

Figure 2: Key reactions of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[8] this compound readily participates in this reaction with a variety of boronic acids and esters, providing access to a wide range of biaryl and heteroaryl compounds.[9][10][11]

General Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

-

After cooling, perform an aqueous workup and purify the product by column chromatography.

Trustworthiness of the Protocol: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.[12] Screening of these parameters is often necessary to achieve optimal yields for a specific substrate combination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a crucial transformation in the synthesis of conjugated systems and natural products.[13][14]

General Protocol:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.1 - 1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine).[14]

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction, perform an aqueous workup, and purify the product.

Expertise & Experience: While traditional Sonogashira couplings often require a copper co-catalyst, modern methods have been developed that are copper-free, which can be advantageous in the synthesis of sensitive molecules or for applications where copper contamination is a concern.[13] The choice of conditions should be guided by the specific substrates and desired outcome.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a cornerstone of modern synthetic chemistry for the preparation of aryl amines.[15]

General Protocol:

-

Combine this compound (1.0 eq), the desired amine (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄) in a reaction vessel.[16]

-

Add a degassed anhydrous solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture under an inert atmosphere.

-

After completion, cool the reaction, quench, and perform an aqueous workup followed by purification.

Authoritative Grounding: The choice of ligand is critical in the Buchwald-Hartwig amination and can significantly impact the reaction's efficiency and scope.[16] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Applications in Drug Discovery and Development

The derivatives of this compound are prevalent in the synthesis of a wide range of pharmaceutically active compounds. The 3-bromo-4-fluorobenzoyl moiety is a key structural element in molecules targeting various diseases. For instance, its precursor, 3-bromo-4-fluorobenzoic acid, is a critical intermediate in the synthesis of potent PTP-MEG2 inhibitors, which are being investigated for the treatment of type 2 diabetes.[2] The ability to introduce diverse functionalities through the cross-coupling reactions described above makes this building block invaluable for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive bromine atom for cross-coupling reactions, a fluorine atom for modulating molecular properties, and a robust tert-butyl ester protecting group provides chemists with a powerful tool for the construction of complex molecules. The synthetic protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic strategies, ultimately accelerating the pace of innovation in drug discovery, materials science, and beyond.

References

- EvitaChem.

- AK Scientific, Inc.

- AChemBlock.

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem.

- Fisher Scientific.

- BLD Pharm.

- Fisher Scientific.

- Capot Chemical.

- Sigma-Aldrich.

- National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones.

- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs.

- Fluoropharm.

- BLD Pharm.

- PubChem.

- National Institutes of Health.

- Wikipedia.

- CP Lab Safety.

- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....

- TCI.

- Google Patents.

- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- ChemicalBook.

- RSC Publishing.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- National Institutes of Health.

- Benchchem.

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- National Institutes of Health. β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives.

- Benchchem. Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.

- ResearchGate. Sonogashira coupling on 6,6′-Dibromoisoindigo?.

- Santa Cruz Biotechnology. Salicylaldehyde azine | CAS 959-36-4.

Sources

- 1. Buy this compound (EVT-1809501) | 375368-94-8 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 95% | CAS: 375368-94-8 | AChemBlock [achemblock.com]

- 4. aksci.com [aksci.com]

- 5. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of "Tert-butyl 3-bromo-4-fluorobenzoate"

An In-depth Technical Guide to Tert-butyl 3-bromo-4-fluorobenzoate: Synthesis, History, and Applications

Abstract

This compound is a halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its strategic substitution pattern, featuring bromine and fluorine atoms on the phenyl ring, makes it a versatile building block in the fields of medicinal chemistry, agrochemicals, and material science.[1][2] This guide provides a comprehensive overview of the compound, beginning with the historical context of its precursor's synthesis, which marked a significant advancement in industrial chemistry. We will delve into detailed, field-proven synthetic protocols for both the precursor, 3-bromo-4-fluorobenzoic acid, and the title compound, explaining the causality behind key experimental choices. The narrative emphasizes the transition from early, multi-step methods to more efficient industrial processes and explores modern, alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important chemical intermediate.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 375368-94-8 | [3][4] |

| Molecular Formula | C₁₁H₁₂BrFO₂ | [1][4] |

| Molecular Weight | 275.12 g/mol | [3] |

| Appearance | Typically a solid | N/A |

| Primary Application | Intermediate in organic synthesis | [1] |

Historical Context and Development

The history of this compound is intrinsically linked to the development of efficient synthetic routes for its precursor, 3-bromo-4-fluorobenzoic acid . Early laboratory-scale syntheses were often complex and utilized expensive reagents, making them unsuitable for industrial production. A notable early method involved the diazotization of 3-bromo-4-aminotoluene, followed by pyrolysis of the resulting diazonium tetrafluoroborate salt and subsequent oxidation with potassium permanganate, a multi-step process with potentially low overall yields.[5]

A significant breakthrough occurred in the early 1980s with the development of a novel and cost-effective process by Bayer AG, detailed in U.S. Patent 4,393,232, filed in 1981.[5] This process, starting from the inexpensive commodity chemical fluorobenzene, provided a high-yield, scalable pathway to 3-bromo-4-fluorobenzoic acid, thereby enabling its wider use and the subsequent synthesis of derivatives like the title compound.[5][6] This development highlights a classic theme in industrial chemistry: the innovation of practical, economical routes to valuable chemical intermediates.

Synthesis of the Core Precursor: 3-Bromo-4-fluorobenzoic Acid

The availability of this compound relies on the efficient preparation of its carboxylic acid precursor. Two primary pathways are discussed below.

Pathway 1: The Bayer Industrial Process (circa 1981)

This three-step, one-pot sequence represents an elegant industrial solution for large-scale synthesis.[5] The logic behind this pathway is to utilize simple, inexpensive starting materials and proceed through intermediates that do not require isolation.[5]

Caption: The Bayer AG industrial workflow for synthesizing 3-bromo-4-fluorobenzoic acid.

Detailed Protocol (Based on U.S. Patent 4,393,232): [6]

-

Acylation: To a mixture of fluorobenzene (1 mol) and aluminum chloride (1.5 mol), acetyl chloride (1.05 mol) is added dropwise at 30-35°C. The choice of a Lewis acid like AlCl₃ is critical to catalyze the Friedel-Crafts acylation, which attaches an acetyl group to the fluorobenzene ring, primarily at the para position due to the directing effect of fluorine. The mixture is stirred for 1 hour at 50-60°C to ensure complete reaction.

-

Bromination: Bromine (1.5 mol) is added to the reaction mixture at 90-100°C. The acetyl group is a deactivating, meta-directing group, which, combined with the ortho-, para-directing fluorine, directs the incoming bromine to the position meta to the acetyl group, yielding the 3-bromo-4-fluoroacetophenone intermediate. The mixture is stirred for another hour at this temperature.

-

Hydrolysis and Haloform Reaction: The hot reaction mixture is poured onto ice, causing the crystalline bromination product to precipitate. This solid is filtered and washed but not dried. The moist solid is then added to a technical-grade hypochlorite solution (chlorine liquor). The mixture is stirred, warming to approximately 65°C. The hypochlorite effects a haloform reaction, oxidizing the methyl ketone to a carboxylate and producing chloroform as a byproduct.

-

Workup: After one hour, the mixture is cooled, and any residual oxidant is quenched with sodium bisulfite solution. The aqueous solution is then acidified to pH 2 with concentrated hydrochloric acid, precipitating the final product, 3-bromo-4-fluorobenzoic acid, which is collected by filtration, washed with water, and dried. This process reliably produces the acid in high yield (approx. 87%).[6]

Pathway 2: Direct Electrophilic Aromatic Substitution

For laboratory-scale synthesis, direct bromination of 4-fluorobenzoic acid is a more straightforward approach. The key challenge is controlling the regioselectivity.

Causality of Reaction: The carboxylic acid group is a strong deactivating and meta-directing group, while the fluorine atom is a weak deactivating but ortho-, para-directing group. The combined influence of these groups directs the electrophilic bromine atom to the 3-position, which is ortho to the fluorine and meta to the carboxyl group. Using a Lewis acid catalyst like AlCl₃ enhances the electrophilicity of the bromine, facilitating the reaction on the deactivated ring.[1]